molecular formula C9H15NO2 B038685 Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-24-8

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B038685
M. Wt: 169.22 g/mol
InChI Key: CPHZSWAWMNOQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves novel methodologies, including routes that lead to enantiomerically pure forms of the compound. A novel synthesis approach described involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide, leading to the preparation of these esters in enantiomerically pure form, confirmed by X-ray crystallography (Cottrell et al., 1991).

Molecular Structure Analysis

The molecular structure of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate and related compounds has been elucidated through various spectroscopic techniques and X-ray crystallography, providing insight into their conformation and configuration. For example, the absolute configuration of the bicyclic esters was determined through these methods, highlighting the utility of structural analysis in understanding these compounds' chemical nature (Cottrell et al., 1991).

Chemical Reactions and Properties

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate participates in various chemical reactions, demonstrating its versatility in synthetic organic chemistry. For instance, its reactivity under UV irradiation and with nucleophilic reagents highlights its potential in synthesizing complex molecules and intermediates for further chemical transformations (Golding & Hall, 1975).

Physical Properties Analysis

The physical properties of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical reactions. Although specific studies focused on these properties were not identified, such properties are essential for designing and optimizing reaction conditions in synthetic protocols.

Chemical Properties Analysis

The chemical properties of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, play a significant role in its application in synthetic organic chemistry. Research focusing on the synthesis and reactivity of similar bicyclic compounds provides valuable insights into the chemical behavior and potential applications of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (Golding & Hall, 1975).

Scientific Research Applications

  • It is used in the synthesis of (S)-meptazinol, a widely used pain treatment, and two anti-Alzheimer's agents (Babl & Reiser, 2022).

  • The compound can be used to prepare novel selenapenams and selenacephems, potentially used in the preparation of optically active selenium-containing an (Carland, Martin, & Schiesser, 2004).

  • It has catalytic potential in the direct aldol reaction between acetone and 4-nitrobenzaldehyde, improving enantioselectivity due to carboxylic acid group geometry (Armstrong, Bhonoah, & White, 2009).

  • The chemical is used in ring closure reactions to prepare hydantoines and thiohydantoines from bicyclic proline ester (Palkó et al., 2009).

  • It serves as a compact module in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

  • Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is used in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives (Gómez‐Sénchez & Marco-Contelles, 2006).

  • It can be used in the study of amino acid substitutions in proteins, as demonstrated in the synthesis of a glutamic acid analogue (Hart & Rapoport, 1999).

  • The compound has applications in chemical reactions to produce 2-oxabicyclo[3.3.0]-oct-7-en-3-ones (Kobayashi, Ono, & Kato, 1992).

  • It's used in obtaining various derivatives, including halogen derivatives and the precursor of epibatidine (Avenoza et al., 2002).

  • Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives show antimalarial, antimycobacterial, and cytotoxic activities against Vero cells (Ningsanont et al., 2003).

properties

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZSWAWMNOQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576504
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

CAS RN

119102-24-8
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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